molecular formula C10H7BrN2O3 B2354485 Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 2091576-31-5

Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B2354485
CAS No.: 2091576-31-5
M. Wt: 283.081
InChI Key: DTHFSUPNLXKCNR-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that contains a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by formylation and esterification reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by formylation using formic acid or formyl chloride, and finally esterification with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)8-2-6(11)4-13-7(5-14)3-12-9(8)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHFSUPNLXKCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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